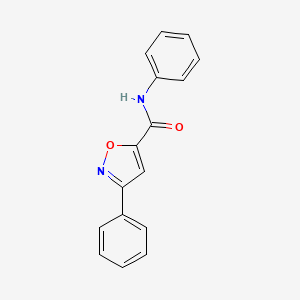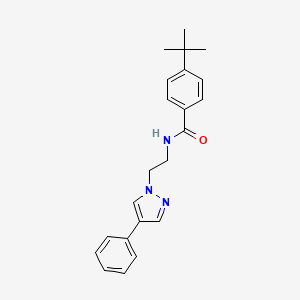![molecular formula C21H28N6 B2753675 6-cyclobutyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-4-amine CAS No. 2097908-55-7](/img/structure/B2753675.png)
6-cyclobutyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-cyclobutyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-4-amine” is a chemical compound that belongs to the class of organic compounds known as tetrahydroquinazolines . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . A series of novel 1-(7,7-dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-4-carboxamide derivatives has been synthesized and characterized using various spectral techniques . The synthesis process typically involves the reaction of the starting materials in a suitable solvent, followed by purification steps .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectral techniques, including 1H and 13C NMR, LCMS, and IR . These techniques can provide information about the connectivity of atoms within the molecule, the presence of functional groups, and the overall molecular geometry .Chemical Reactions Analysis
The chemical reactions involving “this compound” can be studied using various techniques . For example, the Mannich aminomethylation of a related compound, 5’,6’,7,‘8’-tetrahydro-1’H,3’H-spiro[cyclohexane-1,2’-quinazolin]-4’-one, leads to the formation of a heterocyclic system containing an annelated azabicyclic fragment .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various techniques . These properties may include solubility, melting point, boiling point, density, molar mass, and more .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
The compound is related to research on novel synthetic routes for creating heterocyclic compounds, including pyrimidines and tetrahydroquinolines. These studies offer insights into the one-pot synthesis methods that allow for the efficient production of complex molecules. For instance, dihydropyrindines and tetrahydroquinolines can be synthesized in good yields through a multi-component process involving coupling, isomerization, and cyclocondensation sequences, highlighting the versatility of pyridine derivatives in pharmaceutical chemistry and as ligands in supramolecular coordination chemistry (Yehia, Polborn, & Müller, 2002).
Another study emphasizes the synthesis of novel 6-(Heteroatom-substituted)-(thio)pyrimidine derivatives, showcasing the intramolecular cyclization techniques to create a variety of N-cycloalkanes, morpholine, piperazine, and pyrazole derivatives. This illustrates the broad applicability of such compounds in developing pharmacologically active molecules (Ho & Suen, 2013).
Potential Pharmacological Applications
The research also touches upon the potential pharmacological applications of these compounds, particularly in the context of cancer therapy. For example, certain synthesized compounds have been evaluated for their cytotoxic effects against different human cell lines, indicating their potential as anti-cancer agents. The mechanisms of action include DNA damaging and induction of apoptosis via mitochondrial pathways, showcasing the therapeutic potential of such compounds in oncology (Gamal-Eldeen et al., 2014).
Additionally, some compounds related to the core structure of interest have shown promise as GPR119 agonists, a target of interest for the treatment of metabolic disorders like diabetes. This highlights the versatility of these compounds beyond oncology, extending into metabolic disease management (Fang et al., 2019).
Direcciones Futuras
The future directions for research on “6-cyclobutyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-4-amine” could involve further exploration of its biological activities, potential therapeutic applications, and synthesis of related compounds . Additionally, more detailed studies on its physical and chemical properties could also be beneficial .
Mecanismo De Acción
Target of Action
Similar compounds have been used to treat diseases and disorders arising from abnormal cell growth, particularly those associated with pi3 kinase such as cancer, immune disorders, viral infection, and neurological disorders .
Mode of Action
It is known that similar compounds have shown selective and potent inhibition of p97 atpase . This suggests that the compound may interact with its targets by inhibiting their enzymatic activity, leading to changes in cellular processes.
Biochemical Pathways
The downstream effects of these changes could include altered cell cycle progression, apoptosis, or changes in cellular metabolism .
Pharmacokinetics
The compound’s molecular weight is 54967 , which is within the range typically associated with good oral bioavailability
Result of Action
Given the potential targets and mode of action, it is likely that the compound could lead to changes in cell growth and proliferation, potentially leading to therapeutic effects in diseases associated with abnormal cell growth .
Propiedades
IUPAC Name |
6-cyclobutyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6/c1-2-7-18-17(6-1)21(25-14-22-18)27-10-8-16(9-11-27)26-20-12-19(23-13-24-20)15-4-3-5-15/h12-16H,1-11H2,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWFXNMFDGWBBLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC4=NC=NC(=C4)C5CCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(3-Fluoropyridin-2-yl)oxy]methyl}-6-methylpyridine](/img/structure/B2753593.png)
![3-(4-methoxyphenyl)-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]propanamide](/img/structure/B2753597.png)
![2-[(4-Aminophenyl)thio]-N-(2,5-dimethylphenyl)-propanamide](/img/structure/B2753599.png)
![(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)(phenyl)acetic acid](/img/structure/B2753600.png)
![ethyl 4-[({[1-(2-oxo-2-piperidin-1-ylethyl)-1H-indol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B2753603.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2753605.png)
![2-(2,4-dichlorophenoxy)-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2753606.png)




![(4H-furo[3,2-b]pyrrol-5-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone](/img/structure/B2753613.png)
![2-{[1-(naphthalen-2-yl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide](/img/structure/B2753614.png)
